5-Hexyl-5'-phenyl-2,2'-bithiophene
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Overview
Description
5-Hexyl-5’-phenyl-2,2’-bithiophene is an organic compound belonging to the class of bithiophenes. Bithiophenes are heterocyclic compounds consisting of two thiophene rings. The addition of hexyl and phenyl groups to the bithiophene core enhances its solubility and electronic properties, making it a valuable compound in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hexyl-5’-phenyl-2,2’-bithiophene typically involves the following steps:
Formation of the Bithiophene Core: The bithiophene core can be synthesized through a coupling reaction between two thiophene units. This is often achieved using palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura or Stille coupling reactions.
Introduction of Hexyl and Phenyl Groups: The hexyl and phenyl groups are introduced through alkylation and arylation reactions, respectively. These reactions can be carried out using Grignard reagents or organolithium compounds under controlled conditions.
Industrial Production Methods
Industrial production of 5-Hexyl-5’-phenyl-2,2’-bithiophene may involve large-scale coupling reactions using automated reactors. The use of high-purity reagents and optimized reaction conditions ensures the efficient production of the compound with minimal impurities.
Chemical Reactions Analysis
Types of Reactions
5-Hexyl-5’-phenyl-2,2’-bithiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under specific conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted bithiophenes.
Scientific Research Applications
5-Hexyl-5’-phenyl-2,2’-bithiophene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of conjugated polymers and organic semiconductors.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a therapeutic agent.
Industry: It is utilized in the production of organic light-emitting diodes (OLEDs), solar cells, and field-effect transistors.
Mechanism of Action
The mechanism of action of 5-Hexyl-5’-phenyl-2,2’-bithiophene involves its interaction with molecular targets such as enzymes and receptors. The compound’s electronic properties allow it to participate in electron transfer processes, influencing various biochemical pathways. Its ability to form π-π interactions with aromatic residues in proteins contributes to its biological activities.
Comparison with Similar Compounds
Similar Compounds
- 5-Hexyl-2,2’-bithiophene
- 5-Phenyl-2,2’-bithiophene
- 5-Hexyl-5’-methyl-2,2’-bithiophene
Uniqueness
5-Hexyl-5’-phenyl-2,2’-bithiophene stands out due to the combined presence of hexyl and phenyl groups, which enhance its solubility and electronic properties. This makes it more versatile in applications compared to its analogs, which may lack one of these substituents.
Properties
CAS No. |
916664-69-2 |
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Molecular Formula |
C20H22S2 |
Molecular Weight |
326.5 g/mol |
IUPAC Name |
2-hexyl-5-(5-phenylthiophen-2-yl)thiophene |
InChI |
InChI=1S/C20H22S2/c1-2-3-4-8-11-17-12-13-19(21-17)20-15-14-18(22-20)16-9-6-5-7-10-16/h5-7,9-10,12-15H,2-4,8,11H2,1H3 |
InChI Key |
WXLNJZUUWIULFS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CC=C(S1)C2=CC=C(S2)C3=CC=CC=C3 |
Origin of Product |
United States |
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